

mechanism of 1,2-Dibenzoylbenzene formation from phthaloyl chloride

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Compound of Interest

Compound Name:	1,2-Dibenzoylbenzene
Cat. No.:	B074432

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Application Notes: Mechanism and Synthesis of 1,2-Dibenzoylbenzene

Introduction

1,2-Dibenzoylbenzene, also known as 2-benzoylbenzophenone, is an aromatic diketone used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.^{[1][2]} Its synthesis from phthaloyl chloride and benzene is a classic example of the Friedel-Crafts acylation reaction.^{[3][4][5]} This process involves the sequential, intermolecular acylation of two benzene molecules by the two acyl chloride functional groups of phthaloyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).^{[6][7]}

The reaction is known to be complex, with the potential for several side products depending on the reaction conditions.^[6] Understanding the underlying mechanism and optimizing the experimental protocol are crucial for maximizing the yield of the desired **1,2-dibenzoylbenzene** product. These notes provide a detailed overview of the reaction mechanism, experimental procedures, and a summary of relevant data for researchers in organic synthesis and drug development.

Reaction Mechanism: Double Friedel-Crafts Acylation

The formation of **1,2-dibenzoylbenzene** from phthaloyl chloride proceeds via a two-stage electrophilic aromatic substitution, specifically a double Friedel-Crafts acylation. A Lewis acid catalyst, typically anhydrous aluminum chloride, is essential for activating the acyl chloride.[4] [8][9]

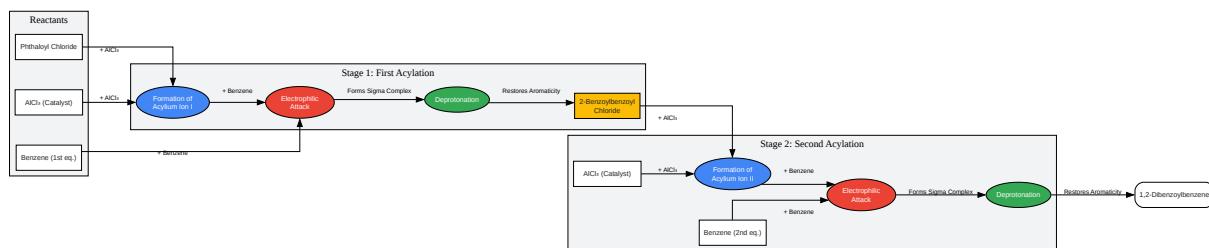
Stage 1: Formation of 2-Benzoylbenzoyl Chloride

- Generation of the First Acylium Ion: The Lewis acid catalyst (AlCl_3) coordinates to the chlorine atom of one of the acyl chloride groups on phthaloyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive acylium ion electrophile and an AlCl_4^- complex.[10]
- Electrophilic Attack: The electron-rich π -system of a benzene molecule acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Restoration of Aromaticity: The AlCl_4^- complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, releases HCl, and reforms the AlCl_3 catalyst, yielding the intermediate product, 2-benzoylbenzoyl chloride.

Stage 2: Formation of **1,2-Dibenzoylbenzene**

- Generation of the Second Acylium Ion: The remaining acyl chloride group on the 2-benzoylbenzoyl chloride intermediate interacts with another molecule of AlCl_3 to form a second, distinct acylium ion.
- Second Electrophilic Attack: A second molecule of benzene attacks this new acylium ion electrophile, forming a second arenium ion intermediate.
- Final Deprotonation: Aromaticity is restored through deprotonation by AlCl_4^- , yielding the final product, **1,2-dibenzoylbenzene**. The AlCl_3 catalyst is regenerated in the process.

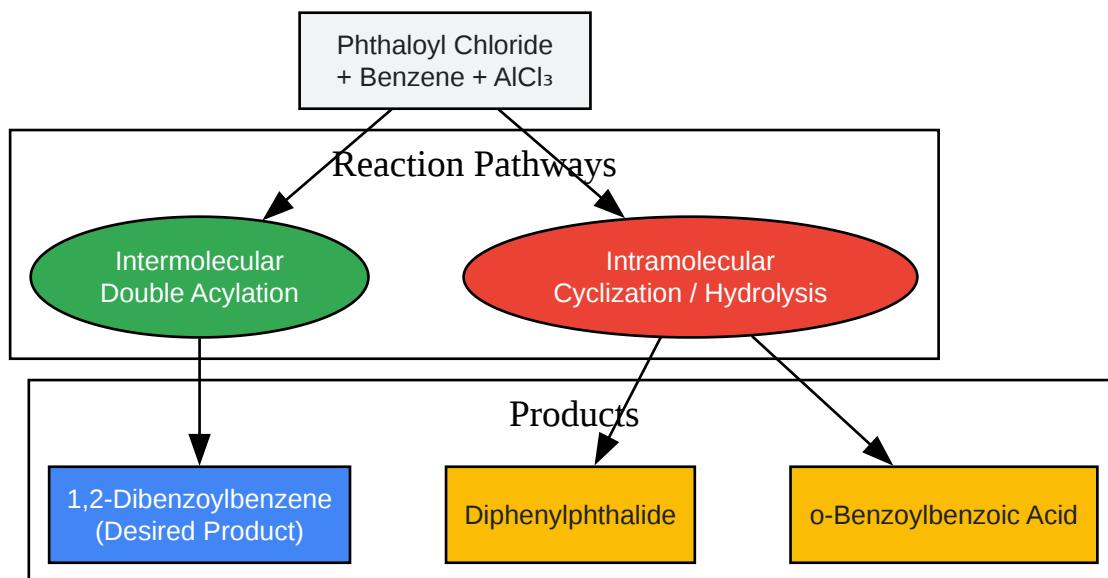
The overall mechanism is depicted below.

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Caption: Mechanism of **1,2-dibenzoylbenzene** formation.

Potential Side Reactions

The reaction of phthaloyl chloride with benzene can be complex, yielding by-products in addition to the desired diketone. Historical studies have identified diphenylphthalide (phthalophenone) and o-benzoylbenzoic acid as significant by-products, with traces of anthraquinone also being formed.^[6] The formation of these products is attributed to the isomeric nature of phthaloyl chloride and the possibility of intramolecular cyclization reactions, particularly at different reaction temperatures.^[6]

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Caption: Pathways to desired and side products.

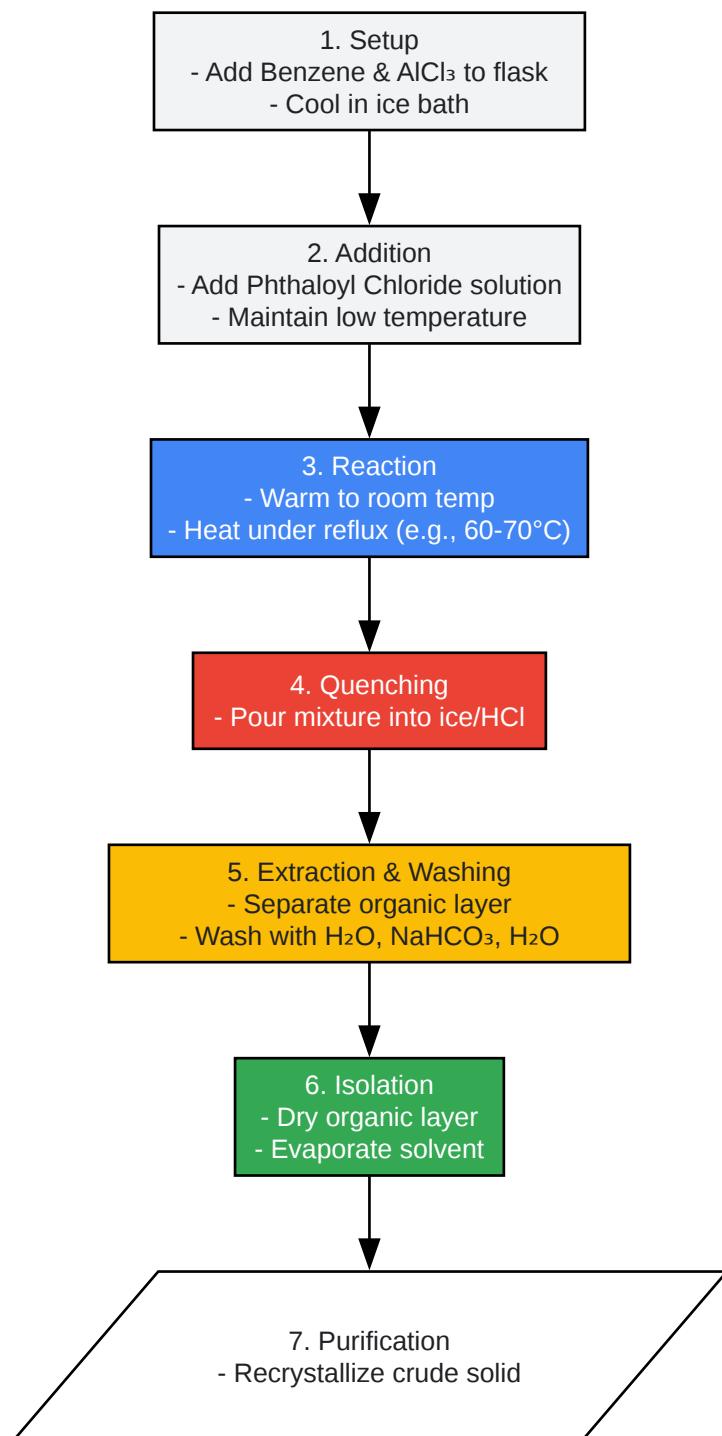
Experimental Protocols & Data

The following protocol is a representative procedure for the synthesis of a dibenzoylbenzene isomer via Friedel-Crafts acylation and can be adapted for the synthesis of the 1,2-isomer.[11] The key variables are reaction temperature, time, and stoichiometry of the reactants.

Protocol: Synthesis of **1,2-Dibenzoylbenzene**

- Reaction Setup:
 - To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add anhydrous benzene (serving as both reactant and solvent).
 - Cool the flask in an ice bath.
 - Carefully and in portions, add finely powdered anhydrous aluminum chloride (AlCl_3) to the benzene with stirring.
- Addition of Phthaloyl Chloride:

- Dissolve phthaloyl chloride in anhydrous benzene.
- Add the phthaloyl chloride solution dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture over a period of 1-2 hours. Maintain the temperature below 10°C. Hydrogen chloride gas will be evolved.[3]
- Reaction:
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Heat the mixture to a controlled temperature (e.g., 60-70°C) and maintain for several hours (e.g., 3-7 hours) to complete the reaction.[3][11]
- Work-up:
 - Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6][11]
 - Separate the organic (benzene) layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with water again.[11]
- Isolation and Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
 - Remove the excess benzene by distillation.[11]
 - The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide) to yield pure **1,2-dibenzoylbenzene**.[11]



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